Bis[2-(4-bromophenyl)-2-oxoethyl] biphenyl-3,3'-dicarboxylate
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Overview
Description
3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and biphenyl dicarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-bromobenzaldehyde with a suitable biphenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-bromophenyl)fumaronitrile: A related compound with similar bromophenyl groups.
4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl: Another compound with bromophenyl and biphenyl moieties.
Uniqueness
3,3’-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-3,3’-DICARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C30H20Br2O6 |
---|---|
Molecular Weight |
636.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-[3-[2-(4-bromophenyl)-2-oxoethoxy]carbonylphenyl]benzoate |
InChI |
InChI=1S/C30H20Br2O6/c31-25-11-7-19(8-12-25)27(33)17-37-29(35)23-5-1-3-21(15-23)22-4-2-6-24(16-22)30(36)38-18-28(34)20-9-13-26(32)14-10-20/h1-16H,17-18H2 |
InChI Key |
FOGVIGSXKRCDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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